molecular formula C9H7ClF3NO3S2 B1623614 2-Chloro-3-methylbenzothiazolium trifluoromethanesulphonate CAS No. 61765-15-9

2-Chloro-3-methylbenzothiazolium trifluoromethanesulphonate

Cat. No.: B1623614
CAS No.: 61765-15-9
M. Wt: 333.7 g/mol
InChI Key: LWYSMSHCTRLEHY-UHFFFAOYSA-M
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Description

2-Chloro-3-methylbenzothiazolium trifluoromethanesulphonate is a chemical compound with the molecular formula C9H7ClF3NO3S2 and a molecular weight of 333.737 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

2-Chloro-3-methylbenzothiazolium trifluoromethanesulphonate can be synthesized through several methods. One efficient method involves the reaction of 2-chloro-3-methylbenzothiazole with trifluoromethanesulfonic acid under controlled conditions . The reaction typically occurs at room temperature and yields the desired product in high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure maximum yield and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles such as amines and thiols. The major products formed from these reactions are thiol esters and amides, which are valuable intermediates in organic synthesis.

Scientific Research Applications

2-Chloro-3-methylbenzothiazolium trifluoromethanesulphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-3-methylbenzothiazolium trifluoromethanesulphonate involves its ability to act as a condensing agent. It facilitates the formation of thiol esters and amides by activating carboxylic acids and thiols, making them more reactive towards nucleophiles . The molecular targets and pathways involved in these reactions are primarily related to the activation of carboxylic acids and thiols.

Comparison with Similar Compounds

2-Chloro-3-methylbenzothiazolium trifluoromethanesulphonate can be compared with other similar compounds such as:

These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. The uniqueness of this compound lies in its high efficiency as a condensing agent under mild conditions, making it particularly valuable in organic synthesis.

Properties

IUPAC Name

2-chloro-3-methyl-1,3-benzothiazol-3-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClNS.CHF3O3S/c1-10-6-4-2-3-5-7(6)11-8(10)9;2-1(3,4)8(5,6)7/h2-5H,1H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYSMSHCTRLEHY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)Cl.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210759
Record name 2-Chloro-3-methylbenzothiazolium trifluoromethanesulphonate
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Molecular Weight

333.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61765-15-9
Record name Benzothiazolium, 2-chloro-3-methyl-, 1,1,1-trifluoromethanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61765-15-9
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Record name 2-Chloro-3-methylbenzothiazolium trifluoromethanesulphonate
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Record name 2-Chloro-3-methylbenzothiazolium trifluoromethanesulphonate
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Record name 2-chloro-3-methylbenzothiazolium trifluoromethanesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-methylbenzothiazolium trifluoromethanesulphonate
Reactant of Route 2
2-Chloro-3-methylbenzothiazolium trifluoromethanesulphonate
Reactant of Route 3
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2-Chloro-3-methylbenzothiazolium trifluoromethanesulphonate
Reactant of Route 4
2-Chloro-3-methylbenzothiazolium trifluoromethanesulphonate
Reactant of Route 5
2-Chloro-3-methylbenzothiazolium trifluoromethanesulphonate
Reactant of Route 6
2-Chloro-3-methylbenzothiazolium trifluoromethanesulphonate

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